Diclofop

概要

説明

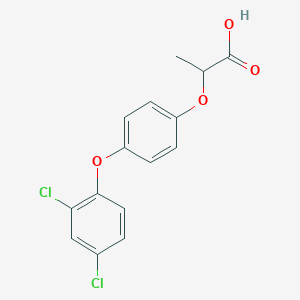

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸は、アリールオキシフェノキシプロピオン酸類に属する有機化合物です。これらの化合物は、アリール基でパラ置換されたフェノキシプロピオン酸構造を特徴としています。この化合物は、農薬化学、特に広葉雑草の防除のための除草剤として広く使用されています。

準備方法

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸は、2,4-ジクロロフェノールとプロパン酸のエステル化によって合成できます。 この反応は通常、アルカリ性条件下で起こり、トリエチルアミンや炭酸カリウムなどの一般的な触媒が使用されます 。この化合物の工業生産には、同様の合成経路が用いられますが、大規模で高純度と収率が確保されています。

化学反応の分析

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、対応するカルボン酸を生成するように酸化することができます。

還元: 還元反応は、それをアルコールや他の還元型に変換することができます。

科学研究アプリケーション

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸は、いくつかの科学研究アプリケーションを持っています。

化学: アリールオキシフェノキシプロピオン酸類の挙動を研究するモデル化合物として使用されます。

生物学: 植物の成長と発達への影響、特に除草剤としての役割に関する研究。

医学: 潜在的な治療効果と生物系との相互作用に関する調査。

科学的研究の応用

Herbicidal Properties

Diclofop-methyl is primarily utilized as a selective herbicide. It inhibits the biosynthesis of fatty acids, which are essential for plant growth. The mechanism involves blocking the enzyme acetyl-CoA carboxylase, crucial for lipid synthesis in plants. This action leads to the death of susceptible weed species while allowing crops like wheat and barley to thrive.

- Efficacy Studies : Research indicates that this compound-methyl effectively controls grass weeds at concentrations typically used in agricultural settings. For instance, studies have shown that concentrations as low as 0.2 micromolar can completely inhibit root growth in herbicide-susceptible oat varieties .

Toxicological Studies

The toxicological profile of this compound-methyl has been extensively studied, revealing both cytotoxic and genotoxic effects.

- Cell Viability : In vitro studies demonstrated that this compound-methyl reduces cell viability in human lymphocytes and mouse bone marrow cells in a concentration-dependent manner. Significant DNA damage was observed at higher concentrations, indicating its potential as a genotoxic agent .

- Reactive Oxygen Species (ROS) : The herbicide induces oxidative stress by generating reactive oxygen species, which can lead to cellular damage. Increased levels of malondialdehyde (MDA), a marker for oxidative stress, were noted across various concentrations of this compound-methyl .

Environmental Impact

This compound-methyl's environmental persistence and its effects on non-target organisms have been subjects of research.

- Soil Microbial Activity : Studies indicate that repeated applications of this compound-methyl can enhance microbial biomass in wheat-planted soils, suggesting a complex interaction between the herbicide and soil microbiota .

- Aquatic Toxicity : The compound has been evaluated for its potential impact on aquatic ecosystems. Guidelines recommend specific water quality thresholds to protect aquatic life from this compound-methyl runoff .

Case Studies

Several case studies illustrate the practical applications and implications of using this compound:

| Study | Focus | Findings |

|---|---|---|

| Morrison et al. (1981) | Plant Growth | Observed mitotic index changes in wheat at 510 µg/L concentration. |

| Hoppe (1981) | Fatty Acid Biosynthesis | Inhibition at 1700 µg/L; significant effects on lipid incorporation in corn leaves. |

| Westlake et al. (1988) | Wildlife Toxicity | Increased liver weights and cytochrome P-450 levels in rodents fed treated grains; no significant hazard to small mammals at recommended field rates. |

Regulatory Considerations

Given the potential health risks associated with this compound-methyl exposure, regulatory agencies have established guidelines for its use:

作用機序

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸の主要な作用機序は、植物における脂肪酸合成に不可欠な酵素であるアセチルCoAカルボキシラーゼの阻害です。 この酵素を阻害することにより、化合物は必須脂肪酸の生成を阻害し、標的となる雑草の死につながります .

類似化合物との比較

2-[4-(2,4-ジクロロフェノキシ)フェノキシ]プロパン酸は、その特異的な置換パターンと除草剤としての高い有効性のために、アリールオキシフェノキシプロピオン酸類の中でユニークな存在です。類似の化合物には以下が含まれます。

2-(2,4-ジクロロフェノキシ)プロピオン酸: 構造が似ていますが、置換パターンが異なる別の除草剤。

ジクロフォップメチル: 除草剤として使用されるメチルエステル誘導体。

2,4-ジクロロフェノキシ酢酸: 広く使用されている除草剤で、構造が単純です

これらの化合物は、同様の作用機序を共有していますが、化学的性質と特定の用途が異なります。

生物活性

Diclofop, specifically in its methyl ester form (this compound-methyl), is a widely used herbicide belonging to the aryloxyphenoxypropionate class. Its primary application is in the control of grass weeds in various crops. However, concerns regarding its biological activity and potential toxicity have emerged from multiple studies. This article reviews the biological activity of this compound, focusing on its cytotoxic, genotoxic, and biochemical effects.

This compound-methyl functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately resulting in plant death. However, its effects extend beyond plant systems, impacting animal and human health as well.

Cytotoxicity and Genotoxicity

Research indicates that this compound-methyl exhibits significant cytotoxic and genotoxic properties. A study conducted on NIH/3T3 mouse embryo fibroblast cells revealed that this compound-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . The compound was shown to cause DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, as evidenced by increased malondialdehyde (MDA) levels—a marker for lipid peroxidation—and elevated tail intensity in comet assays .

Table 1: Effects of this compound-Methyl on Cell Viability and DNA Damage

| Concentration (µM) | Cell Viability (%) | MDA Levels (ng/mL) | Tail Intensity (%) |

|---|---|---|---|

| 0 | 100 | 3.98 | 1.24 |

| 50 | 85.5 | 53.82 | 10.00 |

| 100 | 70.0 | 80.45 | 25.00 |

| 200 | 50.0 | 45.39 | 40.00 |

| 400 | 42.6 | ≥53.82 | ≥58.21 |

The increase in MDA levels indicates that this compound-methyl induces oxidative stress, contributing to its cytotoxic effects . Additionally, studies have reported significant DNA damage in lymphocytes and bone marrow cells exposed to this compound-methyl, including chromatid breaks and sister chromatid exchanges .

Biochemical Effects in Animal Studies

Animal studies have further elucidated the biochemical impacts of this compound-methyl exposure. In a study involving male albino rats treated with this compound-methyl (1 mg/kg), significant alterations in liver enzymes were observed compared to control groups . Specifically:

- Increased plasma alanine aminotransferase (ALT) : Indicative of liver damage.

- Elevated urea and creatinine levels : Suggestive of renal impairment.

- Altered oxidative stress biomarkers : MDA levels were significantly higher in treated groups, indicating enhanced lipid peroxidation.

Table 2: Biochemical Parameters Altered by this compound-Methyl Exposure

| Parameter | Control Group (Mean ± SE) | This compound-Methyl Group (Mean ± SE) |

|---|---|---|

| ALT (U/L) | 25 ± 2 | 45 ± 5* |

| Urea (mg/dL) | 30 ± 2 | 50 ± 4* |

| Creatinine (mg/dL) | 0.8 ± 0.1 | 1.5 ± 0.2* |

| MDA (ng/mL) | 5 ± 1 | 15 ± 3* |

*Significant differences at p < 0.01 compared to control.

Case Studies on Environmental Impact

Recent investigations have also highlighted the environmental implications of this compound-methyl usage, particularly concerning its persistence and bioaccumulation in aquatic ecosystems . A case study demonstrated that this compound-methyl can lead to significant toxicity in freshwater organisms, disrupting endocrine functions and leading to developmental abnormalities in aquatic life .

特性

IUPAC Name |

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041859 | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-25-2 | |

| Record name | Diclofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]

A: Yes, this compound-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []

A: The initial visible symptoms of this compound-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, this compound-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []

ANone: this compound-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.

A: No, this compound-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of this compound-methyl against target weeds. [, , ]

A: The combination of this compound-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []

A: Interestingly, when applied to the roots of wild oat, this compound-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.

ANone: While computational studies on this compound-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.

A: The specific structural features of this compound-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]

A: Modifications to the this compound-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (this compound-methyl) is generally more active than the free acid form (this compound). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []

A: this compound-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]

A: this compound-methyl readily hydrolyzes to its active form, this compound, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []

A: Yes, this compound degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in this compound degradation as well. []

A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of this compound-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []

A: 2,4-D can reduce the movement of this compound-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]

A: this compound-methyl is rapidly metabolized in plants, primarily to its active acid form, this compound. [, , ] this compound is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]

A: this compound-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]

A: Resistance to this compound-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by this compound-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]

A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify this compound-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]

A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against this compound-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []

A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。